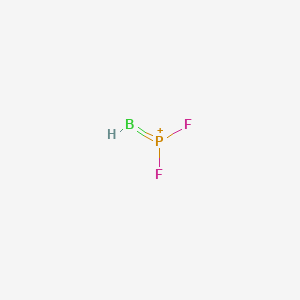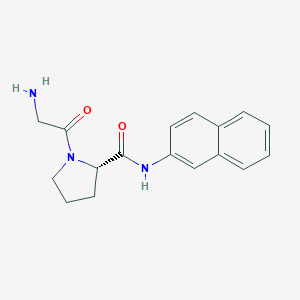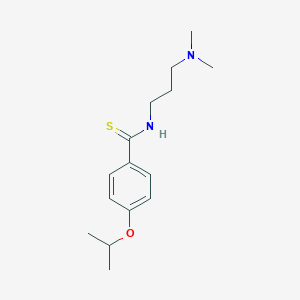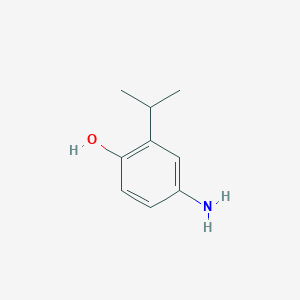![molecular formula C22H18 B102704 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 16726-72-0](/img/structure/B102704.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in grapes, blueberries, and peanuts. It is a type of stilbenoid, which is a class of organic compounds that have a stilbene backbone. Trans-stilbene has been the subject of scientific research due to its potential health benefits and its use in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
Trans-stilbene has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism, which may be beneficial for the prevention and treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-stilbene has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in certain assays. It is also susceptible to degradation and oxidation, which can affect its activity.
Orientations Futures
There are several future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research is the development of more efficient and selective synthesis methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene and its derivatives. Another area of research is the investigation of the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene in humans. Clinical trials are needed to determine the safety and efficacy of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene for the prevention and treatment of various diseases. Additionally, research is needed to identify the optimal dosages and delivery methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene.
Méthodes De Synthèse
Trans-stilbene can be synthesized through several methods, including the Wittig reaction, the Heck reaction, and the Suzuki-Miyaura coupling. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Heck reaction and the Suzuki-Miyaura coupling are palladium-catalyzed reactions that involve the coupling of an aryl halide with an alkene or an arylboronic acid.
Applications De Recherche Scientifique
Trans-stilbene has been the subject of scientific research due to its potential health benefits. Studies have shown that 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and colon cancer.
Propriétés
Numéro CAS |
16726-72-0 |
|---|---|
Nom du produit |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
Clé InChI |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Autres numéros CAS |
1608-40-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)










